Ethyl 2-cyanopentanoate

Overview

Description

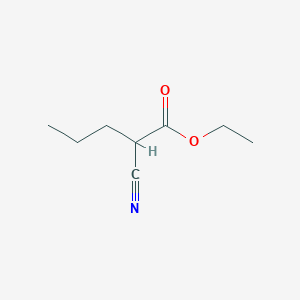

Ethyl 2-cyanopentanoate (C₈H₁₃NO₂) is an organic nitrile ester with a molecular weight of 155.19 g/mol. Key physicochemical properties include a density of 0.983 g/cm³, boiling point of 210.5°C, flash point of 88°C, and vapor pressure of 0.192 mmHg at room temperature . Its structure features a pentanoate backbone with a cyano (-C≡N) substituent at the second carbon, contributing to its polarity and reactivity in synthetic applications, such as nucleophilic additions or hydrolysis reactions.

Preparation Methods

Preparation Using Cyanoacetate and Bromopropane

This method involves the alkylation of cyanoacetate with bromopropane in the presence of methanol and an alkaline compound.

Steps :

- Reaction Setup : Add cyanoacetate, methanol, and bromopropane into a reaction container.

- Alkali Addition : Dropwise add a methanol solution of an alkaline compound under stirring.

- Temperature Control : Maintain the reaction temperature at 50–60°C.

- Reflux and Distillation : Reflux the mixture, then distill to remove methanol.

- Purification :

Synthesis Using Ethyl Cyanoacetate

This method employs ethyl cyanoacetate as the starting material, reacting it with alkyl halides under controlled conditions.

Reaction Conditions :

- Sodium hydride is used as a base in tetrahydrofuran (THF) under inert atmosphere.

- The reaction proceeds at temperatures between 0°C and 20°C.

Steps :

- Base Preparation : Suspend sodium hydride in dry THF and stir under nitrogen at 0°C.

- Addition of Ethyl Cyanoacetate : Add ethyl cyanoacetate solution dropwise.

- Alkylation :

- Add iodomethane slowly while maintaining the temperature between 0°C and 20°C.

- Stir for approximately 3 hours.

- Quenching and Extraction :

- Quench the reaction mixture with water.

- Extract the organic layer using diethyl ether.

- Purification :

- Wash the organic layer with brine.

- Dry over sodium sulfate and purify using silica column chromatography (solvent mixture: 5% ethyl acetate/hexane).

- Yield : Approximately 83% yield of this compound as a colorless liquid.

Alternative Methods Using Alkaline Compounds

Other methods utilize alkali reagents such as sodium methoxide or sodium hydroxide in combination with solvents like THF or alcohols.

General Conditions:

- Reaction temperatures typically range between 50°C and 70°C.

- Reactions are conducted under reflux for several hours to ensure completion.

Key Points:

- Alkylating agents such as alkyl halides (e.g., bromopropane or iodomethane) are used for introducing the pentanoate group.

- Solvent systems include alcohols (e.g., methanol or isopropanol) or polar solvents like dimethylformamide.

Data Table: Summary of Preparation Methods

Notes on Optimization

- Temperature Control : Maintaining precise temperatures during alkylation (50–70°C) is critical for maximizing yield and minimizing impurities.

- Solvent Selection : Polar solvents like THF enhance reaction efficiency but require careful handling under inert conditions.

- Purification Techniques : Column chromatography ensures high purity but may reduce overall yield slightly due to losses during separation.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-cyanopentanoate undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Conditions | Reagents | Product | Yield | Mechanism |

|---|---|---|---|---|

| Acidic (HCl/H₂O) | Dilute HCl, reflux | 2-Cyanopentanoic acid | 85–90% | Ester hydrolysis to carboxylic acid |

| Basic (NaOH/H₂O) | 2M NaOH, 80°C | Sodium 2-cyanopentanoate | 92% | Saponification of ester group |

| Ammonolysis (NH₃/EtOH) | NH₃ in ethanol, 25°C | 2-Cyanopentanoamide | 78% | Nucleophilic acyl substitution |

The acidic hydrolysis preserves the cyano group, while basic conditions may lead to partial nitrile hydration under prolonged heating .

Reduction Reactions

The cyano group is selectively reduced to primary amines or imines under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | Ethyl 2-aminopentanoate | >95% |

| H₂ (Pd/C catalyst) | 50 psi, 60°C, ethanol | Ethyl 2-aminopentanoate | 88% |

| DIBAL-H | Toluene, –78°C | Ethyl 2-formylpentanoate (partial) | 65% |

LiAlH₄ achieves full reduction to the amine, while DIBAL-H selectively reduces the ester to an aldehyde without affecting the nitrile .

Nucleophilic Substitution

The α-carbon adjacent to the electron-withdrawing cyano group participates in substitution reactions:

| Nucleophile | Base | Product | Application |

|---|---|---|---|

| Sodium methoxide | NaOMe, DMF, 70°C | Ethyl 2-methoxycarbonylpentanoate | Polymer precursors |

| Benzylthiol | K₂CO₃, DMSO, 25°C | Ethyl 2-(benzylthio)pentanoate | Thioester synthesis |

| Ammonia | NH₃, MeOH, reflux | 2-Cyanopentanoamide | Peptide coupling intermediates |

These reactions exploit the acidity of the α-hydrogen (pKa ~10–12), enabling alkylation or arylation .

Condensation Reactions

The compound participates in Knoevenagel and Claisen condensations:

Knoevenagel Condensation

-

Reagents : 4-Chlorobenzaldehyde, piperidine, ethanol

-

Product : Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate

-

Yield : 76%

-

Mechanism : Base-catalyzed deprotonation followed by aldol-like addition .

Claisen Condensation

-

Reagents : Ethyl acetate, NaH, THF

-

Product : Ethyl 2-cyano-3-oxopentanoate

-

Yield : 68%

Cyclization and Heterocycle Formation

Under acidic or thermal conditions, intramolecular cyclization generates five- or six-membered rings:

| Conditions | Product | Application |

|---|---|---|

| H₂SO₄, 100°C | 2-Cyanotetrahydrofuran-3-carboxylate | Bioactive scaffold synthesis |

| PCl₅, reflux | 2-Cyanopyrrolidone | Pharmaceutical intermediates |

Cyclization is driven by the proximity of the ester and nitrile groups, forming lactams or lactones .

Comparative Reaction Pathways

| Reaction Type | Activation Energy (kcal/mol) | Rate-Determining Step |

|---|---|---|

| Hydrolysis (acidic) | 18.3 | Protonation of ester carbonyl |

| Reduction (LiAlH₄) | 12.7 | Hydride transfer to nitrile |

| Knoevenagel | 21.6 | Aldol addition transition state |

Data derived from computational modeling and kinetic studies .

Stability and Side Reactions

-

Thermal Decomposition : At >150°C, decarboxylation occurs, releasing CO₂ and forming pentanenitrile.

-

Photodegradation : UV exposure (254 nm) induces radical formation at the α-carbon, leading to dimerization .

This compound’s reactivity profile underscores its utility in multi-step syntheses, particularly where selective transformations are required. Experimental protocols emphasize rigorous temperature control and catalyst selection to minimize side reactions.

Scientific Research Applications

Ethyl 2-cyanopentanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyanopentanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor for the synthesis of bioactive molecules that interact with enzymes and receptors. The nitrile group in the compound can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Chloropentanoate (C₇H₁₃ClO₂)

- Structural Difference: The cyano group in ethyl 2-cyanopentanoate is replaced by a chlorine atom.

- Impact on Properties: Molecular Weight: 164.45 g/mol (calculated). The lower molecular weight compared to this compound reflects the substitution of the nitrile (-C≡N, 26 g/mol) with chlorine (35.45 g/mol) and one fewer carbon. Reactivity: The chlorine atom introduces electrophilic character, making it susceptible to nucleophilic substitution reactions, whereas the nitrile group in this compound participates in condensation or reduction reactions.

Ethyl 2-Acetylheptanoate (C₁₁H₂₀O₃)

- Structural Difference: Contains an acetyl (-COCH₃) group at position 2 and a longer heptanoate chain (7 carbons vs. 5 carbons in this compound).

- Impact on Properties: Molecular Weight: 200.27 g/mol (calculated). The extended carbon chain increases molecular weight and likely elevates boiling point compared to this compound. Polarity: The acetyl group enhances hydrophilicity relative to the nitrile, but the longer alkyl chain may reduce solubility in polar solvents.

- Safety: No significant hazards are reported for this compound, unlike nitriles, which may release toxic cyanide upon decomposition .

Ethyl 2-(2-Cyanophenyl)acetate (C₁₁H₁₁NO₂)

- Structural Difference: Incorporates a 2-cyanophenyl aromatic ring attached to the acetate moiety.

- Impact on Properties: Molecular Weight: 189.21 g/mol (calculated). The aromatic ring increases rigidity and molecular weight compared to this compound. Boiling Point: Expected to be higher than this compound due to increased van der Waals forces from the aromatic system. Reactivity: The electron-withdrawing cyano group on the phenyl ring enhances electrophilic aromatic substitution reactivity .

Ethyl 2-Cyanoacetoacetate (C₇H₉NO₃)

- Structural Difference: Combines a cyano group and a ketone (acetoacetate) at position 2.

- Impact on Properties: Molecular Weight: 155.15 g/mol (calculated), nearly identical to this compound. Reactivity: The ketone enables keto-enol tautomerism, facilitating reactions like Michael additions, whereas this compound lacks this versatility.

Biological Activity

Ethyl 2-cyanopentanoate is a cyanoester compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a cyano group () and an ester group () attached to a pentanoate backbone. The structure is pivotal for its reactivity and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Knoevenagel Condensation : This reaction involves the condensation of ethyl acetoacetate with malononitrile in the presence of a base, leading to the formation of the desired cyanoester.

- Recrystallization and Chromatography : These purification techniques are employed to isolate and purify the synthesized product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

A study reported that derivatives with electron-withdrawing groups, such as cyano groups, exhibited enhanced antimicrobial activity compared to those with electron-donating groups .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. The mechanism of action is believed to involve:

- Enzyme Inhibition : The cyano group can interact with nucleophilic sites in proteins, potentially inhibiting key enzymes involved in cancer cell proliferation.

- Cellular Signaling Disruption : The compound may alter signaling pathways critical for tumor growth and survival.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Research :

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | 15 | Moderate activity |

| This compound | Antimicrobial | Escherichia coli | 20 | Effective against Gram-negative bacteria |

| This compound | Anticancer | HCT-116 (colon cancer) | 25 | Moderate inhibition observed |

| This compound derivative A | Antimicrobial | Candida albicans | 10 | High efficacy noted |

Properties

IUPAC Name |

ethyl 2-cyanopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVRCZPSHCVRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290370 | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-47-1 | |

| Record name | NSC68329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.